Aminooxy-PEG3-C2-thiol

Solubility Bioconjugation PROTAC Synthesis

Aminooxy-PEG3-C2-thiol is a heterobifunctional PEG linker delivering true orthogonal reactivity: its aminooxy group forms stable oxime bonds with aldehydes/ketones, while its thiol group independently couples to maleimides or gold surfaces. This eliminates cross-reactivity, ensuring precise linker orientation for low-nanomolar DC50 PROTACs and serum-stable ADCs. The ~1.5–2.0 nm PEG3 spacer optimizes ternary complex formation and minimizes non-specific binding in SPR assays. Choose this linker for site-specific, high-efficiency bioconjugation that competing amino- or bis-aminooxy linkers cannot achieve.

Molecular Formula C8H19NO4S
Molecular Weight 225.31 g/mol
Cat. No. B560680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG3-C2-thiol
SynonymsAminooxy-PEG3-thiol HCl salt;  BP-23181;  2-(2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethoxy)ethanethiol;  1200365-63-4
Molecular FormulaC8H19NO4S
Molecular Weight225.31 g/mol
Structural Identifiers
InChIInChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2
InChIKeyPPTKPSRJLDTYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminooxy-PEG3-C2-thiol: A Heterobifunctional PEG Linker for Orthogonal Bioconjugation and PROTAC Synthesis


Aminooxy-PEG3-C2-thiol (CAS 1200365-63-4) is a heterobifunctional polyethylene glycol (PEG) linker featuring an aminooxy (-ONH₂) group and a thiol (-SH) group separated by a short C2 alkyl spacer and a PEG3 chain . The compound serves as a versatile crosslinker for site-specific bioconjugation, enabling the formation of stable oxime bonds with aldehydes/ketones via its aminooxy group while its thiol moiety allows for conjugation to maleimide- or disulfide-containing molecules . As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it facilitates the synthesis of targeted protein degraders by bridging E3 ubiquitin ligase ligands and target protein ligands [1]. The compound is typically supplied as the HCl salt with a molecular weight of 225.31 g/mol and demonstrates high solubility in DMSO (≥100 mg/mL) .

Why Aminooxy-PEG3-C2-thiol Cannot Be Substituted with Generic Thiol-PEG-Amine or Bis-Aminooxy Linkers in Orthogonal Conjugation Workflows


Heterobifunctional linkers with similar functional groups are not interchangeable due to fundamental differences in chemoselectivity, reaction kinetics, and steric accessibility. Aminooxy-PEG3-C2-thiol provides orthogonal reactivity: the aminooxy group reacts specifically with carbonyls (aldehydes/ketones) to form stable oxime bonds under mild conditions, while the thiol group enables independent conjugation to maleimide-activated moieties or metal surfaces without cross-reactivity . In contrast, amine-containing analogs such as HS-PEG3-CH2CH2NH2 rely on less specific amine-carboxyl chemistry and cannot achieve the same site-specificity . Bis-aminooxy linkers (e.g., Bis-aminooxy-PEG3) lack a thiol handle, limiting conjugation to carbonyl-containing partners only [1]. The PEG3 spacer length in this compound provides a calculated extended chain length of approximately 1.5-2.0 nm, which is optimal for maintaining target protein–E3 ligase ternary complex formation in PROTAC applications, whereas shorter spacers (e.g., 3-(Aminooxy)-1-propanethiol with ~0.5 nm reach) may impose steric constraints that reduce degradation efficiency .

Quantitative Differentiation of Aminooxy-PEG3-C2-thiol from Structural Analogs: Solubility, Stability, and Conjugation Efficiency


Superior Aqueous Solubility and DMSO Compatibility of Aminooxy-PEG3-C2-thiol Compared to Shorter Alkyl-Chain Aminooxy-Thiol Linkers

Aminooxy-PEG3-C2-thiol demonstrates DMSO solubility of 100 mg/mL (443.83 mM), enabling preparation of high-concentration stock solutions essential for PROTAC synthesis and bioconjugation workflows . This solubility is a direct consequence of the PEG3 spacer, which provides a hydrophilic domain of approximately 1.5-2.0 nm extended length. In contrast, the shorter non-PEG analog 3-(Aminooxy)-1-propanethiol lacks a PEG spacer entirely and exhibits substantially lower solubility in aqueous buffers due to its hydrophobic propyl chain . While precise mg/mL values for the comparator are not reported in public datasheets, the fundamental difference in molecular structure (PEG3 vs. propyl spacer) directly correlates with a >10-fold theoretical increase in aqueous solubility based on established PEGylation principles [1].

Solubility Bioconjugation PROTAC Synthesis

Oxime Bond Stability Advantage of Aminooxy-PEG3-C2-thiol Over Amine-Based Linkers in Physiologically Relevant Conditions

The aminooxy group in Aminooxy-PEG3-C2-thiol reacts with aldehydes/ketones to form oxime bonds that exhibit superior hydrolytic stability compared to imine (Schiff base) linkages formed by amine-containing linkers such as HS-PEG3-CH2CH2NH2 . Under physiological pH (7.4) and temperature (37°C), oxime bonds demonstrate half-lives exceeding 24 hours, whereas imine linkages hydrolyze with half-lives typically <2 hours under identical conditions [1]. This stability differential is critical for applications requiring extended circulation times or intracellular trafficking, such as antibody-drug conjugates (ADCs) and PROTACs. Bis-aminooxy-PEG3, while capable of oxime formation, lacks the orthogonal thiol handle of Aminooxy-PEG3-C2-thiol, limiting its utility to homobifunctional crosslinking [2].

Oxime Ligation Bioconjugation Stability Hydrolytic Stability

Optimized PEG3 Spacer Length of Aminooxy-PEG3-C2-thiol Balances Flexibility and Minimal Steric Hindrance in PROTAC Ternary Complex Formation

The PEG3 spacer in Aminooxy-PEG3-C2-thiol provides an extended chain length of approximately 1.5-2.0 nm, which has been empirically determined to be optimal for PROTAC-mediated ternary complex formation between target proteins and E3 ubiquitin ligases [1]. Linkers that are too short (e.g., <1 nm) can sterically hinder simultaneous binding to both proteins, reducing degradation efficiency, while excessively long linkers (>3 nm) may introduce conformational entropy penalties that lower complex stability [2]. In comparative studies of PROTAC linker optimization, PEG3-based linkers consistently demonstrate superior degradation efficiency (DC50 values) compared to both shorter PEG1/PEG2 and longer PEG4/PEG6 analogs across multiple target proteins [3]. The C2 alkyl spacer adjacent to the thiol group further enhances accessibility for maleimide conjugation without compromising the overall linker geometry.

PROTAC Linker Optimization Ternary Complex Formation Spacer Length

High-Value Application Scenarios for Aminooxy-PEG3-C2-thiol in Drug Discovery and Bioconjugation


PROTAC Synthesis Requiring Site-Specific, Stable Linker Conjugation to Both E3 Ligase and Target Protein Ligands

Aminooxy-PEG3-C2-thiol enables sequential orthogonal conjugation: first, the aminooxy group reacts with aldehyde/ketone-functionalized E3 ligase ligands (e.g., VHL or CRBN ligands) to form stable oxime bonds; second, the thiol group undergoes maleimide conjugation to cysteine-containing target protein ligands. This workflow eliminates cross-reactivity and ensures precise linker orientation, which is critical for productive ternary complex formation and efficient target degradation [1]. The PEG3 spacer provides optimal distance for E3 ligase–target protein engagement, directly contributing to the low nanomolar DC50 values observed in PROTACs synthesized with this linker class [2].

Antibody-Drug Conjugate (ADC) Development with Thiol-Maleimide and Carbonyl-Specific Payload Attachment

In ADC manufacturing, Aminooxy-PEG3-C2-thiol facilitates site-specific conjugation of cytotoxic payloads to engineered aldehyde/ketone handles on antibodies (e.g., via formylglycine-generating enzyme or periodate oxidation of glycans) while preserving native interchain disulfide bonds for stability [3]. The resulting oxime-linked ADCs exhibit superior serum stability (half-life >7 days in circulation) compared to hydrazone-linked conjugates (half-life <2 days), reducing premature payload release and systemic toxicity [4]. The PEG3 spacer further mitigates aggregation propensity and improves conjugate solubility.

Surface Plasmon Resonance (SPR) Biosensor Functionalization with Controlled Ligand Orientation and Density

The thiol group of Aminooxy-PEG3-C2-thiol enables direct self-assembly onto gold SPR sensor surfaces via Au–S bond formation, while the aminooxy group remains available for site-specific immobilization of aldehyde/ketone-functionalized biomolecules (e.g., periodate-oxidized antibodies, aptamers, or glycoproteins) [5]. This approach yields a PEG3 spacer layer of ~1.5-2.0 nm that minimizes non-specific protein adsorption and preserves ligand binding activity, resulting in 2-3 fold higher analyte binding signals compared to non-PEG or short-alkyl thiol linkers [6].

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